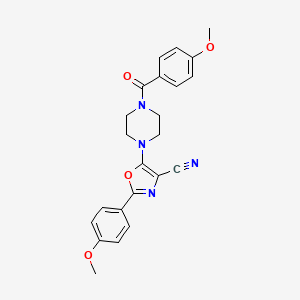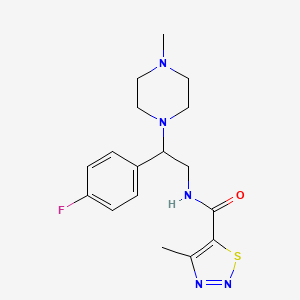
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22FN5OS and its molecular weight is 363.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research on the synthesis of hybrid molecules containing this compound has demonstrated the microwave-assisted synthesis technique as a viable method for producing compounds with potential antimicrobial, antilipase, and antiurease activities. For example, a study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. This research highlighted the compound's potential in the development of antimicrobial agents, with some derivatives exhibiting moderate antimicrobial activity against various microorganisms, as well as antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Antimicrobial Activities
Another study focused on the synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities. Yolal et al. (2012) reported on the synthesis of various derivatives, including compounds structurally similar to the one , and their high anti-Mycobacterium smegmatis activity, demonstrating the compound's relevance in developing new antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Antihistaminic and Anticholinergic Activities
Further, the chemical's derivatives have been investigated for their antihistaminic and anticholinergic activities. A study by Shafiee et al. (1981) synthesized and tested a series of derivatives for these biological activities, finding that four compounds were potent antihistamines, and two of these also displayed moderate anticholinergic activity, indicating the compound's potential utility in developing treatments for allergies and other related conditions (Shafiee, Mohamadpour, Abtahi, & Khoyi, 1981).
Pesticidal Activities
Additionally, Choi et al. (2015) evaluated the pesticidal activities of derivatives against mosquito larvae and a phytopathogenic fungus, highlighting the potential application of this compound in agricultural pest control. The study found that certain thiazole derivatives showed potent larvicidal and fungicidal activities, underscoring the versatility of the compound's derivatives in addressing different types of pests (Choi, Nam, Kim, Kim, Park, Bae, Park, Jeon, & Lee, 2015).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5OS/c1-12-16(25-21-20-12)17(24)19-11-15(13-3-5-14(18)6-4-13)23-9-7-22(2)8-10-23/h3-6,15H,7-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKKMUVGTDFCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


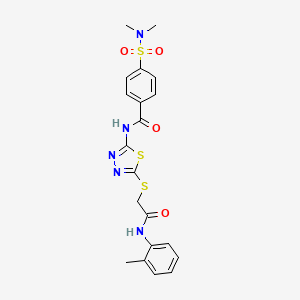
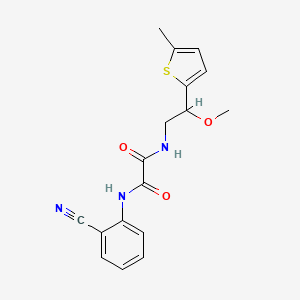
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2627956.png)
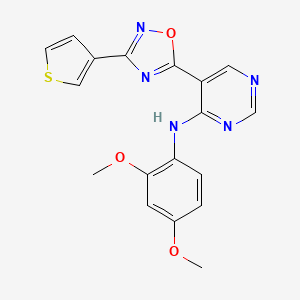
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2627960.png)
![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2627961.png)
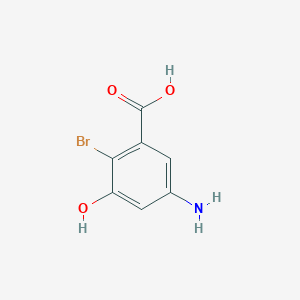
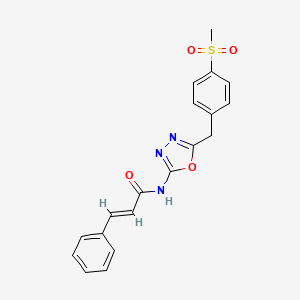
![2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2627966.png)
![Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2627967.png)
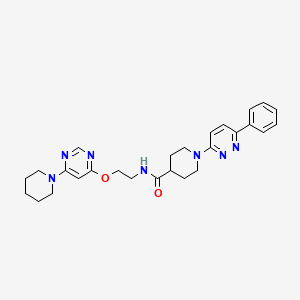
![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2627971.png)
